1,2,4-Cyclopentanetrione
Description
Historical Context of Polyketone Chemistry
The journey of polyketones, a class of polymers characterized by a backbone containing ketone groups, began in the 1940s with DuPont's initial synthesis through free radical polymerization. gudmould.com However, these early attempts resulted in polymers with random structures and poor mechanical properties, limiting their practical application. gudmould.com A significant breakthrough occurred in the 1980s when researchers at Shell, led by Drent, developed a palladium-phosphine catalyzed copolymerization of carbon monoxide and ethylene. gudmould.com This method produced perfectly alternating polyketones, leading to materials with high crystallinity and desirable mechanical strength. gudmould.comwikipedia.org Shell Chemical commercially launched an aliphatic polyketone called Carilon in 1996, though it was later discontinued (B1498344) in 2000. wikipedia.org
The development of stable, discrete polyketones, including hybrid sequences of 1,3- and 1,4-diketones, has more recently enabled their use as versatile building blocks in synthetic chemistry. oup.com These advancements have paved the way for the synthesis and investigation of smaller, cyclic polyketones like 1,2,4-cyclopentanetrione.
Significance within Cyclic Organic Systems
The compact, functionalized structure of this compound makes it a valuable synthon, or building block, in organic synthesis. ontosight.ai Its three ketone groups offer multiple sites for chemical reactions, allowing for the construction of more complex molecular architectures. Researchers have utilized this reactivity in various synthetic strategies. For instance, the synthesis of derivatives such as 3,3-dimethyl-1,2,4-cyclopentanetrione (B106787) has been achieved through methods like hydrolysis and debromination of precursor molecules. researchgate.net The acylation of this derivative with isovaleric anhydride (B1165640) yields a homologue of tetrahydrohulupone, demonstrating its utility in synthesizing natural product analogs. researchgate.net
Furthermore, the cyclopentane (B165970) framework is a common motif in many biologically active molecules. The study of substituted 1,2,4-cyclopentanetriones and their reactions provides insights into the chemistry of these important cyclic systems. For example, research into the synthesis of 3,3,5-trimethyl-1,2,4-cyclopentanetrione from commercially available ketones highlights various chemical transformations, including polychlorination and dehydrochlorination. researchgate.net
Overview of Research Trajectories
Current research on this compound and its derivatives is expanding into several key areas:
Organic Synthesis and Methodology: A primary focus remains on developing efficient and novel synthetic routes to this compound and its substituted analogs. researchgate.netresearchgate.net This includes the synthesis of dicarbethoxy derivatives and the exploration of various reaction conditions. acs.org The unique reactivity of the trione (B1666649) system continues to be explored for the creation of new organic compounds. ontosight.ai
Materials Science: The electronic properties stemming from the multiple ketone groups make this compound and related compounds candidates for the development of advanced materials. ontosight.ai Research into polyketones has already demonstrated their potential in applications such as fire-retardant materials, film coatings, and adhesives. rug.nlresearchgate.net The principles learned from these larger polymers can inform the design of novel materials based on smaller cyclic ketones.
Bio-organic and Medicinal Chemistry: Derivatives of this compound are being investigated for their potential biological activities. For instance, some derivatives have been studied for their role as precursors to energetic salts, with potential applications in materials science. nih.govbit.edu.cnbibliotekanauki.pl Additionally, substituted versions of this compound have been identified in studies of metabolites from microorganisms and in human sweat, suggesting potential roles in biological processes and as biomarkers. creamjournal.orgwoodresearch.skchula.ac.th The compound has also been identified in studies screening for potential anti-asthmatic compounds. nih.gov
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H4O3 | ontosight.ainih.govnist.gov |
| Molecular Weight | 112.085 g/mol | lookchem.com |
| CAS Number | 15849-14-6 | nih.gov |
| Melting Point | 172.5-173.0 °C (decomposes) | lookchem.com |
| Boiling Point | 268.7 °C at 760 mmHg | lookchem.com |
| Density | 1.433 g/cm³ | lookchem.com |
| Flash Point | 113 °C | lookchem.com |
| Vapor Pressure | 0.00755 mmHg at 25°C | lookchem.com |
Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features | Source |
| Mass Spectrometry (GC-MS) | Molecular ion peak at m/z 112 | nih.gov |
| Infrared (IR) Spectroscopy | Data available for the vapor phase | nih.gov |
Properties
CAS No. |
15849-14-6 |
|---|---|
Molecular Formula |
C5H4O3 |
Molecular Weight |
112.08 g/mol |
IUPAC Name |
cyclopentane-1,2,4-trione |
InChI |
InChI=1S/C5H4O3/c6-3-1-4(7)5(8)2-3/h1-2H2 |
InChI Key |
PLIKDTHMOISVIW-UHFFFAOYSA-N |
SMILES |
C1C(=O)CC(=O)C1=O |
Canonical SMILES |
C1C(=O)CC(=O)C1=O |
Other CAS No. |
15849-14-6 |
Synonyms |
1,2,4-Cyclopentanetrione |
Origin of Product |
United States |
Synthetic Methodologies for 1,2,4 Cyclopentanetrione and Its Derivatives
Classical Synthetic Approaches to Cyclopentanetriones
The foundational methods for constructing the cyclopentanetrione core often rely on well-established organic reactions. These classical approaches provide a basis for more complex synthetic designs.
Condensation Reactions (e.g., Claisen Condensation)
The Claisen condensation is a powerful carbon-carbon bond-forming reaction that can be employed in the synthesis of β-keto esters, which are precursors to cyclic ketones. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Specifically, the intramolecular version, known as the Dieckmann condensation, is particularly useful for forming five- or six-membered rings. wikipedia.org This reaction involves the treatment of a diester with a strong base to induce cyclization. wikipedia.orgmasterorganicchemistry.com For instance, the synthesis of 4-hydroxycyclopent-4-ene-1,3-dione, a precursor to halogenated derivatives, has been achieved through a Claisen condensation of diethyl oxalate (B1200264) with diethyl-1,3-acetonedicarboxylate, followed by decarboxylation. chemrxiv.org
The general mechanism involves the deprotonation of an α-carbon of an ester to form an enolate, which then attacks the carbonyl carbon of the other ester group in the same molecule. Subsequent elimination of an alkoxide group leads to the formation of a cyclic β-keto ester. masterorganicchemistry.com The choice of a non-nucleophilic strong base is crucial to prevent side reactions. wikipedia.org
Table 1: Examples of Claisen-type Condensation for Cyclopentanetrione Precursors
| Starting Material(s) | Base | Product | Reference |
| Diethyl oxalate and diethyl-1,3-acetonedicarboxylate | Not specified | 3,5-dicarbethoxy-1,2,4-cyclopentanetrione | chemrxiv.org |
| Diester (intramolecular) | Strong base (e.g., sodium ethoxide) | Cyclic β-keto ester | wikipedia.orgmasterorganicchemistry.com |
Oxidation and Rearrangement Pathways
Oxidation reactions provide another key route to cyclopentanetriones. The oxidation of appropriately substituted cyclopentanes can yield the desired trione (B1666649) structure. ontosight.ai For example, α-hydroxycyclopentanones can be autoxidized to 1,2-cyclopentanediones using molecular oxygen in an alkaline solution. researchgate.net This method has been utilized in the synthesis of prostaglandin (B15479496) derivatives containing a diketo-cyclopentane ring. researchgate.net
Rearrangement reactions can also be strategically employed. For instance, the rearrangement of an epoxy ketone, synthesized from an enone, can lead to the formation of a hydroxycyclopentenone, a valuable intermediate. researchgate.net
Hydrolysis of Halogenated Precursors
A common and effective method for synthesizing 1,2,4-cyclopentanetriones involves the hydrolysis of halogenated cyclopentane (B165970) derivatives. researchgate.net This approach often begins with the polychlorination or polybromination of a suitable cyclopentanone (B42830) or cyclohexanone (B45756) precursor. researchgate.netresearchgate.net
For example, 3,3,5-trimethyl-1,2,4-cyclopentanetrione can be synthesized from commercially available ketones like 2,2,4-trimethylcyclopentanone (B1295220). The process involves polychlorination, dehydrochlorination in dimethylformamide (DMF), and subsequent hydrolysis. researchgate.net Similarly, 3,3-dimethyl-1,2,4-cyclopentanetrione (B106787) is prepared in high yield through the hydrolysis and debromination of 2,3,5,5-tetrabromo-4,4-dimethyl-2-cyclopentenone. researchgate.netresearchgate.net The hydrolysis step is typically carried out under acidic or basic conditions. google.com
Advanced Strategies and Mechanistic Insights in Trione Synthesis
Modern synthetic chemistry offers more sophisticated strategies for the preparation of 1,2,4-cyclopentanetrione and its derivatives, focusing on selectivity and control over complex molecular architectures.
Regioselective Functionalization Techniques
Regioselectivity, the control of where a chemical reaction occurs on a molecule, is crucial when dealing with multifunctional compounds like cyclopentanetriones. Advanced techniques now allow for the precise introduction of functional groups at specific positions on the cyclopentane ring. rsc.org
For instance, the regioselective synthesis of 4-arylamino-1,2-naphthoquinones has been achieved using a carbohydrate-derived eutectogel as a confined reaction medium under LED light, demonstrating the potential for such methods to be adapted to cyclopentanetrione systems. rsc.org The development of regioselective methods for the synthesis of substituted imidazolidin-2-ones, which involves the acid-catalyzed reaction of ureas with nucleophiles, also highlights the progress in controlling reaction outcomes. mdpi.com
Control of Intermediate Stability in Multi-step Synthesis
In the context of trione synthesis, intermediates such as enols and enolates play a significant role. For example, during the chlorination of dimedone derivatives, the intermediate rearranging enol has been observed in high concentration, and in some cases, a stable enol has been isolated. researchgate.net The enolizing properties of solvents like dimethylformamide (DMF) can be exploited to control these intermediates. researchgate.net The stability of metal-crown complexes, which can act as phase-transfer catalysts, also surpasses that of natural ionophores, offering another avenue for controlling reaction intermediates. sci-hub.se
Enantioselective and Stereoselective Synthesis of Analogues
The development of enantioselective and stereoselective synthetic routes to analogues of this compound is a critical area of research, enabling access to chiral, highly substituted cyclopentane structures. While specific examples for this compound analogues are not extensively detailed in the literature, general methodologies for the stereocontrolled synthesis of substituted cyclopentanes can be applied.
Stereoselective approaches often rely on controlling the facial selectivity of reactions on a cyclopentene (B43876) ring system. Electrophilic additions to mono-, di-, and trisubstituted cyclopentenes have been shown to proceed with high stereoselectivity. nih.gov For instance, the addition of reagents like HOBr, HOCl, and dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF) to functionalized cyclopentenes can occur with a predictable syn-selectivity, yielding predominantly a single product isomer. nih.gov The stereochemical outcome of such additions can be influenced by allylic and homoallylic substituents on the cyclopentene ring. nih.gov
Another powerful strategy for constructing chiral cyclopentane frameworks is the Diels-Alder reaction. The cycloaddition of cyclopentadiene (B3395910) with chiral α,β-unsaturated sugar derivatives has been utilized to produce optically pure, highly substituted cyclopentane derivatives. nih.gov The stereochemistry of the resulting norbornene adducts can be controlled, and subsequent cleavage of the bicyclic system provides access to enantiomerically enriched cyclopentanes with multiple stereocenters. nih.gov
Furthermore, catalytic asymmetric methods offer efficient pathways to chiral cyclopentane analogues. For example, the rhodium-catalyzed cyclopropanation of styrenes with aryldiazomethylphosphonates can generate cyclopropylphosphonates with high diastereoselectivity and enantioselectivity. unl.pt These methods, which utilize chiral catalysts to control the stereochemical outcome, are instrumental in modern asymmetric synthesis. libretexts.org The principles of using chiral auxiliaries and catalysts to direct the stereochemical course of reactions are fundamental to accessing specific enantiomers of complex molecules. libretexts.org
| Method | Key Features | Potential Application for this compound Analogues |
| Electrophilic Addition to Cyclopentenes | High syn-selectivity in trans-vicinal additions. nih.gov | Introduction of functional groups with defined stereochemistry on a cyclopentene precursor. |
| Diels-Alder Reaction | Use of chiral dienophiles to control stereochemistry. nih.gov | Construction of the cyclopentane core with multiple stereocenters. |
| Catalytic Asymmetric Cyclopropanation | High diastereoselectivity and enantioselectivity using chiral catalysts. unl.pt | Creation of chiral building blocks for the synthesis of complex analogues. |
Chemical Reactivity and Mechanistic Investigations of 1,2,4 Cyclopentanetrione Systems
Electrophilic and Nucleophilic Reactivity of Carbonyl Centers
The chemical persona of 1,2,4-cyclopentanetrione is dominated by the three carbonyl groups within its cyclopentane (B165970) framework. ontosight.ai This arrangement significantly enhances the electrophilic character of the carbonyl carbons, making them susceptible to attack by a wide range of nucleophiles. ontosight.aisolubilityofthings.com The polarization of the carbon-oxygen double bond renders the carbon atom electron-poor and thus an attractive site for electron-rich species. libretexts.org
The reactivity of this compound and its derivatives, such as 3-methyl-1,2,4-cyclopentanetrione (B1615337), allows them to serve as versatile building blocks in organic synthesis. They readily participate in nucleophilic addition reactions, a characteristic trait of carbonyl compounds. ontosight.ai In these reactions, a nucleophile attacks one of the electrophilic carbonyl carbons, leading to the formation of a new covalent bond and breaking of the C-O pi bond. masterorganicchemistry.com These reactive carbonyl groups are also capable of participating in cycloaddition reactions, further expanding their synthetic utility for creating complex molecular architectures. The presence of multiple ketone functionalities makes the molecule a highly reactive species, valuable for constructing more intricate organic compounds. solubilityofthings.com
Tautomerism and Keto-Enol Equilibria Studies
This compound, like other carbonyl compounds possessing an α-hydrogen, can exist in equilibrium with its corresponding enol isomer. openstax.org This phenomenon is known as tautomerism, a spontaneous interconversion between two constitutional isomers that differ in the position of a proton and a double bond. openstax.orglibretexts.org The ketone form is referred to as the keto tautomer, and the vinylic alcohol is the enol tautomer. openstax.org It is crucial to distinguish tautomers from resonance forms; tautomers are distinct, structurally different compounds, whereas resonance forms are merely different representations of the electronic structure of a single compound. openstax.orglibretexts.org
For most simple ketones, the keto-enol equilibrium strongly favors the keto form. masterorganicchemistry.comlibretexts.org For instance, cyclohexanone (B45756) exists as only about 0.0001% enol at room temperature. libretexts.org However, the stability of the enol tautomer can be significantly increased through factors such as conjugation or intramolecular hydrogen bonding. openstax.orglibretexts.org In a molecule like this compound, the potential for forming conjugated enol systems is high, which would shift the equilibrium to be more favorable toward the enol form compared to simple monoketones. The interconversion between keto and enol forms is catalyzed by both acids and bases. openstax.orglibretexts.org
Base-catalyzed enolization involves the removal of an acidic α-hydrogen by a base to form a resonance-stabilized enolate ion. Protonation of the enolate on the oxygen atom yields the enol. libretexts.org
Acid-catalyzed enolization occurs via protonation of a carbonyl oxygen, followed by the removal of an α-hydrogen by a base (such as the solvent) to form the enol. openstax.org
Although often present in small concentrations, the enol tautomer is highly reactive and is responsible for a significant portion of the chemistry of carbonyl compounds. openstax.orglibretexts.org The enol form acts as a carbon-centered nucleophile at the α-carbon, reacting with various electrophiles. masterorganicchemistry.com
Influence of Solvent Polarity and Temperature on Equilibria
The position of the keto-enol equilibrium is sensitive to environmental factors, notably solvent polarity and temperature. kulturkaufhaus.demdpi.com The solvent can influence the equilibrium by differentially solvating the keto and enol tautomers. Studies on model compounds like acetoacetic acid have demonstrated that the percentage of the enol tautomer is strongly dependent on the solvent. masterorganicchemistry.com
Generally, less polar solvents tend to favor the enol form, particularly if the enol can form an internal hydrogen bond. This intramolecular interaction stabilizes the enol tautomer relative to the keto form, which relies on intermolecular hydrogen bonding with polar solvents. masterorganicchemistry.com Conversely, polar protic solvents can stabilize the keto form by hydrogen bonding to the carbonyl oxygen, potentially shifting the equilibrium away from the enol. In the case of tetramethyl reductic acid, a related cyclic system, the monomeric form (analogous to the enol) is favored in more polar solvents due to the dielectric constant of the medium. mdpi.com
Temperature also plays a critical role in the dynamics of the equilibrium. kulturkaufhaus.de Increasing the temperature generally increases the rate of interconversion between the tautomers. mdpi.com The thermodynamic parameters of the equilibrium, such as enthalpy and entropy of tautomerization, dictate how the equilibrium constant will change with temperature.
| Solvent | Enol Tautomer Percentage (%) for Acetoacetic Acid |
|---|---|
| Water (D₂O) | <2 |
| Carbon Tetrachloride (CCl₄) | 49 |
This table illustrates the significant effect of solvent polarity on the keto-enol equilibrium of a model β-dicarbonyl compound, acetoacetic acid. The data shows a much higher proportion of the enol form in the non-polar solvent (CCl₄) compared to the highly polar solvent (water). masterorganicchemistry.com
Substitution Reactions and Reactivity Modulation
The cyclopentane ring of this compound and its derivatives can undergo substitution reactions. These reactions are a fundamental class of chemical transformations where one atom or functional group is replaced by another. ebsco.com In the context of substituted 1,2,4-cyclopentanetriones, such as the 3-methyl derivative, both the substituent and the carbonyl groups can be involved in these transformations. Nucleophilic substitution reactions are common, often involving nucleophiles like amines or alcohols, and can be performed under either acidic or basic conditions.
The reactivity in substitution reactions is governed by several factors, including the nature of the substrate, the strength of the nucleophile, the quality of the leaving group, and the solvent. bits-pilani.ac.in The carbonyl groups in the this compound system can make adjacent positions susceptible to substitution, particularly through enol or enolate intermediates where the α-carbon is nucleophilic. masterorganicchemistry.com Acylation, the addition of an acyl group, is a key substitution reaction for related cyclopentanedione systems, demonstrating how the core structure can be modified. researchgate.net
| Reaction Type | Common Reagents for 3-Methyl-1,2,4-cyclopentanetrione |
|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide |
| Reduction | Sodium borohydride, Lithium aluminum hydride |
| Substitution | Amines, Alcohols (under acidic or basic conditions) |
This table summarizes common reagents used for different transformations of 3-methyl-1,2,4-cyclopentanetrione, highlighting the versatility of this chemical system.
Substituent Effects on Reaction Pathways
Substituents on the cyclopentanetrione ring play a crucial role in modulating the molecule's reactivity and directing the pathways of its reactions. The electronic and steric properties of the substituent can influence the stability of intermediates and transition states, thereby affecting reaction rates and outcomes.
For example, the presence of a methyl group, as in 3-methyl-1,2,4-cyclopentanetrione, introduces an electron-donating alkyl group. solubilityofthings.com This can affect the acidity of adjacent α-hydrogens and the electrophilicity of the carbonyl carbons. The synthesis and reactions of more substituted analogues, like 3,3,5-trimethyl-1,2,4-cyclopentanetrione, further illustrate these effects. researchgate.netresearchgate.net
Steric hindrance is another significant factor. Bulky substituents near a reactive center can block the approach of a nucleophile, slowing down or preventing reactions like SN2. libretexts.org Conversely, in SN1-type reactions that proceed through a planar carbocation intermediate, steric hindrance from the leaving group is relieved, and the effect on the reaction rate is different. libretexts.org The stereochemistry of nucleophilic addition can also be influenced by substituents, which may favor attack from one face of the ring over the other. researchgate.net
Radical and Photochemical Reaction Mechanisms
Beyond ionic pathways, this compound systems can engage in radical and photochemical reactions. Photochemical reactions, initiated by the absorption of light, can generate radical intermediates under mild conditions, often avoiding the need for toxic reagents. rsc.org
The unique electronic structure of carbonyl compounds makes them suitable for photochemical transformations. For instance, deprotonated 4-hydroxycoumarins, which share structural similarities with the enol form of a dicarbonyl system, can act as potent single-electron transfer (SET) reductants upon photoexcitation. nih.gov This process involves the excited molecule donating an electron to an acceptor, initiating a radical chain reaction. nih.gov This suggests that this compound, particularly in its enolate form, could potentially be excited by light to initiate similar radical processes, such as the addition to alkenes or the generation of alkyl radicals from alkyl halides. nih.govupenn.edu
The mechanism of such a process could involve:
Photoexcitation: The molecule absorbs light, promoting an electron to a higher energy orbital. rsc.org
Radical Generation: The excited state can then participate in an electron transfer or homolytic cleavage to generate radical species. nih.govmdpi.com
Radical Cascade: The newly formed radical can then undergo further reactions, such as cyclizations or additions. rsc.org
These photochemical methods provide a powerful strategy for constructing complex molecules, including those with challenging quaternary stereocenters, from substrates like this compound. nih.gov
Spin Density Distribution Analysis
In radical reactions, the distribution of the unpaired electron, known as the spin density, is key to understanding the radical's reactivity. csic.es Spin density analysis reveals which atoms in a molecule bear the most unpaired electron character, indicating the likely sites of reaction. nih.gov The distribution of spin density arises from two main mechanisms: spin delocalization and spin polarization. nih.gov
Spin Delocalization: The unpaired electron in the singly occupied molecular orbital (SOMO) is spread over several atoms through the π-system, resulting in positive spin density on those atoms. nih.gov
Spin Polarization: An α-spin at one center can induce a small amount of opposite (β) spin on adjacent atoms. nih.gov
Computational studies on related brominated cyclic diones have been used to analyze the spin density of radical anions formed during reactions. nih.gov Such analyses show that significant delocalization of the unpaired electron across the ring can lower the bond dissociation energy (BDE) for homolytic cleavage, making radical formation more favorable. nih.gov For a radical derived from this compound, the spin density would likely be delocalized across the oxygen atoms and the carbon framework of the conjugated system, stabilizing the radical intermediate. csic.es Understanding this distribution is crucial for predicting how the radical will interact with other molecules. rsc.org
| Compound/Bond | Calculated Homolytic Cleavage BDE (kcal mol⁻¹) |
|---|---|
| TBHCD (C-Br) | 52.7 |
| CDBHCD (C-Br) | 52.5 |
| BDCHCD (C-Br) | 52.3 |
| N-Bromosuccinimide (N-Br) (Reference) | 67.2 |
This table presents the calculated carbon-bromine bond dissociation energies (BDEs) for various trihalogenated hydroxycyclopentene-diones (TBHCD, CDBHCD, BDCHCD), which are structurally related to this compound. The lower BDE compared to the reference N-bromosuccinimide indicates a greater propensity for radical formation via homolytic cleavage, a property attributed to the delocalization of the resulting radical's spin density. nih.gov
Thermal Decomposition Pathways
Detailed mechanistic investigations and specific research findings on the thermal decomposition pathways of this compound are not present in the current body of scientific literature. However, the thermal behavior of related compounds and the appearance of the this compound core structure in the pyrolysis of various organic materials can be noted.
Formation in Pyrolysis
The substituted derivative, 3-methyl-1,2,4-cyclopentanetrione, has been identified as a product in the bio-oil generated from the pyrolysis of diverse biomass sources. These include:
Plywood from abandoned furniture. woodresearch.sk
Cashew nut shells. scribd.com
Rice husks. shu.ac.uk
Plantain peels. covenantuniversity.edu.ng
The presence of this trione (B1666649) structure as a pyrolysis product suggests its formation under high-temperature conditions from the breakdown of larger organic polymers like cellulose, hemicellulose, and lignin.
Studies on Derivatives
The thermal decomposition of energetic materials containing the this compound skeleton has been a subject of research. Specifically, diammonium 3,5-dinitro-1,2,4-cyclopentanetrione (DDCP) has been synthesized and its thermal properties analyzed. researchgate.netresearchgate.netbit.edu.cn These studies indicate that the decomposition of this dinitro-derivative is exothermic. However, the decomposition pathway of DDCP is expected to be significantly different from that of the unsubstituted this compound due to the presence of the nitro functional groups and ammonium (B1175870) counter-ions.
General principles of thermal degradation of organic compounds, such as polymers, involve mechanisms like random-chain scission and the formation of a complex mixture of smaller molecules. swst.orgnih.govosti.gov It can be hypothesized that the thermal decomposition of this compound would proceed through the cleavage of its ring structure and the formation of various gaseous and smaller organic products, but without specific experimental data, this remains speculative.
Due to the absence of direct research on the thermal decomposition of this compound, no data tables on its decomposition products or reaction conditions can be provided.
Derivatives and Structural Analogues of 1,2,4 Cyclopentanetrione
Alkyl and Aryl Substituted Cyclopentanetriones
The substitution of hydrogen atoms on the cyclopentanetrione ring with alkyl or aryl groups significantly influences the compound's reactivity and physical properties. These substituents can introduce steric hindrance, alter electronic effects, and provide new sites for further chemical transformations.
3,3-Dimethyl-1,2,4-cyclopentanetrione (B106787) is a notable dimethylated derivative. Its synthesis can be achieved in high yield through the hydrolysis and debromination of 2,3,5,5-tetrabromo-4,4-dimethyl-2-cyclopentenone. researchgate.net This derivative serves as a precursor for the synthesis of other compounds, such as 5-isovaleryl-3,3-dimethyl-1,2,4-cyclopentanetrione, through acylation with isovaleric anhydride (B1165640). researchgate.net The presence of the gem-dimethyl group at the 3-position can influence the conformational flexibility of the cyclopentane (B165970) ring and the reactivity of the adjacent carbonyl groups.
Table 1: Properties of 3,3-Dimethyl-1,2,4-cyclopentanetrione
| Property | Value |
|---|---|
| Chemical Formula | C₇H₈O₃ |
| Molecular Weight | 140.139 g/mol |
| CAS Number | 17530-56-2 |
| LogP | 0.12360 |
| Polar Surface Area (PSA) | 51.21000 |
Data sourced from LookChem lookchem.com
3,5-Diphenylcyclopentane-1,2,4-trione is a well-studied aryl-substituted derivative with the molecular formula C₁₇H₁₂O₃. ontosight.ai The phenyl groups at positions 3 and 5 introduce significant steric bulk and electronic effects, influencing its reactivity. This compound is a versatile synthon in multicomponent reactions, for instance, with alkyl isocyanides and dialkyl acetylenedicarboxylates, to form complex heterocyclic structures. Research has indicated potential biological activities for this derivative, including antioxidant, anti-inflammatory, and anticancer properties. ontosight.ai
Table 2: Physicochemical Properties of 3,5-Diphenylcyclopentane-1,2,4-trione
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₂O₃ |
| Molecular Weight | 264.28 g/mol |
| CAS Number | 7003-69-2 |
| Calculated Boiling Point | 471°C at 760 mmHg |
| Calculated Flash Point | 206.4°C |
Data sourced from Benchchem and Ontosight.ai ontosight.ai
Efficient synthetic routes for 3,3,5-trimethyl-1,2,4-cyclopentanetrione have been developed starting from commercially available ketones like 2,2,4-trimethylcyclopentanone (B1295220) and 3,3,5-trimethylcyclohexanone. researchgate.net These methods often involve polychlorination and subsequent dehydrochlorination followed by hydrolysis. researchgate.net The substitution pattern in this trimethylated derivative further modifies the steric and electronic environment of the cyclopentanetrione core.
Halogenated Cyclopentanetrione Analogues
The introduction of halogen atoms to the cyclopentanetrione framework gives rise to halogenated analogues with altered reactivity and potential for further functionalization. For instance, the synthesis of 3,3-dimethyl-1,2,4-cyclopentanetrione involves a halogenated intermediate, 2,3,5,5-tetrabromo-4,4-dimethyl-2-cyclopentenone. researchgate.net Halogenated organic compounds, in general, are of interest in medicinal chemistry due to their potential to enhance biological activity. nih.gov While specific studies on the biological activities of halogenated 1,2,4-cyclopentanetriones are not extensively detailed in the provided results, the synthesis of related halogenated structures suggests a potential area for further investigation. nih.gov For example, 3,5-dinitro-1,2,4-cyclopentanetrione has been mentioned in the context of energetic nitrogen-rich salts. icm.edu.pldeepdyve.com
Nitrogen-Containing Derivatives and Heterocyclic Fused Systems
The incorporation of nitrogen atoms into the 1,2,4-cyclopentanetrione structure leads to the formation of nitrogen-containing derivatives and fused heterocyclic systems. These compounds are of significant interest due to their prevalence in biologically active molecules and natural products. wikipedia.orguou.ac.in
One example involves the reaction of 3-alkyl-1,2,4-cyclopentanetriones with 4,5-diaminopyrimidines to form cyclopenta[g]pteridin-7-ones. google.com This condensation reaction creates a fused heterocyclic system containing a pyrimidine (B1678525) ring. For instance, reacting 3-ethyl-1,2,4-cyclopentanetrione with 4,5-diaminopyrimidine (B145471) yields 8-ethyl-6,8-dihydro-7H-cyclopenta[g]pteridin-7-one. google.com These types of reactions demonstrate the utility of this compound derivatives as building blocks for complex, nitrogen-containing heterocyclic scaffolds.
Prostanoid Synthons and Related Biologically Relevant Analogues
This compound derivatives have been explored as key starting materials, or synthons, for the preparation of prostanoids, which are a class of biologically active lipid compounds. acs.orgunhas.ac.idresearchgate.net Specifically, 3-alkyl-1,2,4-cyclopentanetriones can be converted into all-trans 2,3-dialkyl-1,4-cyclopentanediols. researchgate.net These diols are crucial intermediates in the synthesis of Corey's lactone, a well-known prostanoid synthon. researchgate.net This highlights the strategic importance of the this compound framework in the total synthesis of complex natural products like prostaglandins (B1171923). The versatility of these synthons allows for the introduction of various side chains necessary for the biological activity of the target prostanoids. researchgate.net
Naturally Occurring Substituted this compound Analogues
The this compound core structure, while a subject of synthetic chemistry, also appears in nature with various substitutions. These naturally occurring analogues are found in a range of organisms, from plants to fungi, and are of interest for their biosynthetic origins and potential biological activities. Research has led to the isolation and characterization of several such compounds, revealing the diverse ways in which this versatile scaffold is utilized in the natural world.
Detailed research findings have identified several substituted this compound analogues from natural sources. For instance, 3-(2-Pentenyl)-1,2,4-cyclopentanetrione has been identified as a constituent of the essential oil from Spermacoce alata, a plant used in traditional medicine. nih.gov In the fungal kingdom, Penicillium maximae, a soil fungus isolated from a peat swamp forest, has been shown to produce 3-(1-methylbutyl)-1,2,4-cyclopentanetrione . ukm.my Another fungal metabolite, 3-butyl-1,2,4-cyclopentanetrione (B11957851) , was detected from the endophytic fungus Aspergillus niger. creamjournal.org
Further illustrating the structural diversity, 3,5-Bis(4-hydroxyphenyl)-1,2,4-cyclopentanetrione has also been reported as a natural product. naturalproducts.net Additionally, research into homologues of natural products has led to the synthesis and study of compounds such as 5-Isovaleryl-3,3-Dimethyl-1,2,4-cyclopentanetrione and 3-isovaleryl-5-(3-methylbut-2-enyl)cyclopentane-1,2,4-trione , which are structurally related to naturally occurring molecules. researchgate.net These discoveries underscore the significance of the this compound moiety in natural product chemistry.
The table below summarizes the naturally occurring substituted this compound analogues identified in various organisms.
| Compound Name | Natural Source |
| 3-(2-Pentenyl)-1,2,4-cyclopentanetrione | Spermacoce alata (Plant) nih.gov |
| 3-(1-methylbutyl)-1,2,4-cyclopentanetrione | Penicillium maximae (Fungus) ukm.my |
| 3-butyl-1,2,4-cyclopentanetrione | Aspergillus niger (Fungus) creamjournal.org |
| 3,5-Bis(4-hydroxyphenyl)-1,2,4-cyclopentanetrione | Natural Product Databases naturalproducts.net |
| 3-isovaleryl-5-(3-methylbut-2-enyl)cyclopentane-1,2,4-trione | Related to natural products researchgate.net |
Theoretical and Computational Chemistry Approaches to 1,2,4 Cyclopentanetrione
Molecular Docking and Ligand-Protein Interaction Studies with 1,2,4-Cyclopentanetrione Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. nih.gov This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-protein interactions. Studies have been conducted on derivatives of this compound to explore their potential as therapeutic agents.
In one such study, the phytoconstituent 3,3-Dimethyl-1,2,4-cyclopentanetrione (B106787), identified in Chromolaena odorata, was investigated for its potential in wound healing. nih.gov Molecular docking simulations were performed against Matrix Metalloproteinase-9 (MMP-9), a protein implicated in the wound healing process. nih.govnih.gov The study aimed to determine the binding affinity and interaction mechanisms of the ligand with the protein's active site. The results indicated that 3,3-Dimethyl-1,2,4-cyclopentanetrione exhibited the lowest binding energy among the tested compounds, suggesting it to be the most promising candidate for wound healing therapy. nih.gov The binding affinity was primarily attributed to hydrophobic interactions between the ligand and the active site of the MMP-9 protein. nih.gov
Another computational study focused on 3-Methyl-1,2,4-cyclopentanetrione (B1615337), a compound identified in Zephyranthes rosea, for its potential anti-asthmatic properties. chemeo.com Molecular docking experiments were conducted to evaluate the binding affinities of this compound with key proteins involved in the inflammatory pathways of asthma, namely Interleukin-6 (IL-6), Protein Kinase B (AKT1), and Proto-oncogene tyrosine-protein kinase (Src). chemeo.com The in silico analysis supported the in vivo findings that the plant extract had a positive effect, indicating that the phytoconstituents, including 3-Methyl-1,2,4-cyclopentanetrione, could be potential candidates for treating allergic asthma. chemeo.com
The following table summarizes the key findings from these molecular docking studies.
Table 1: Molecular Docking Studies of this compound Derivatives| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Findings |
|---|---|---|---|
| 3,3-Dimethyl-1,2,4-cyclopentanetrione | Matrix Metalloproteinase-9 (MMP-9) | -7.1 | Lowest binding energy among tested ligands, indicating strong potential for wound healing. Hydrophobic interactions are key to binding affinity. nih.gov |
| 3-Methyl-1,2,4-cyclopentanetrione | IL-6, AKT1, Src | Not explicitly stated | In silico analysis supported the potential of this compound as an anti-asthmatic agent. chemeo.com |
Prediction of Spectroscopic Signatures and Molecular Properties
Computational methods are also employed to predict the spectroscopic signatures and molecular properties of compounds. These predictions are vital for identifying unknown substances, interpreting experimental data, and understanding the electronic structure of molecules. Techniques like Density Functional Theory (DFT) and other quantum mechanical calculations can predict Infrared (IR), Nuclear Magnetic Resonance (NMR), and mass spectra. faccts.demedium.com
The table below presents a selection of computed molecular properties for this compound and one of its derivatives. These values are derived from computational models and provide estimations of the molecule's characteristics.
Table 2: Predicted and Computed Molecular Properties
| Property | This compound | 3-Methyl-1,2,4-cyclopentanetrione |
|---|---|---|
| Molecular Formula | C₅H₄O₃ | C₆H₆O₃ |
| Molecular Weight (g/mol) | 112.08 | 126.11 |
| XLogP3-AA | -0.6 | -1.02 |
| Hydrogen Bond Donor Count | 0 | 0 |
| Hydrogen Bond Acceptor Count | 3 | 3 |
| Rotatable Bond Count | 0 | 0 |
| Exact Mass (Da) | 112.016043985 | 126.11 |
| Topological Polar Surface Area (Ų) | 51.2 | 51.21 |
| Heavy Atom Count | 8 | 9 |
| Complexity | 151 | Not Available |
Data sourced from PubChem and other computational studies. nih.govchemeo.comnist.gov
Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment.researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical tool for delineating the structural framework of organic molecules. emerypharma.comweebly.com It provides critical information regarding the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C), which is essential for the structural assignment of 1,2,4-Cyclopentanetrione. researchgate.net
Proton Nuclear Magnetic Resonance (¹H NMR).emerypharma.com
Proton NMR (¹H NMR) spectroscopy offers insights into the number, connectivity, and chemical environment of protons within a molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The protons on the cyclopentane (B165970) ring would exhibit specific chemical shifts and coupling patterns that are characteristic of their positions relative to the three carbonyl groups.
In a predicted ¹H NMR spectrum of this compound, the protons at the C-3 and C-5 positions would be chemically equivalent. These protons would likely appear as a singlet in the spectrum, as there are no adjacent protons to cause splitting. The exact chemical shift would be influenced by the deshielding effect of the neighboring carbonyl groups.
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| C3-H, C5-H | ~2.5 - 3.5 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the case of this compound, the ¹³C NMR spectrum would reveal distinct signals for the different carbon environments within the molecule. The carbonyl carbons (C-1, C-2, and C-4) would resonate at significantly downfield chemical shifts due to the strong deshielding effect of the double-bonded oxygen atoms. The methylene (B1212753) carbons (C-3 and C-5) would appear at a more upfield position.
| Carbon Position | Predicted Chemical Shift (ppm) |
|---|---|
| C-1, C-2, C-4 (C=O) | ~190 - 210 |
| C-3, C-5 (CH₂) | ~40 - 50 |
Multi-dimensional NMR Techniques
For more complex molecules or to resolve ambiguities in one-dimensional spectra, multi-dimensional NMR techniques are invaluable. weebly.com Experiments such as COSY (Correlation Spectroscopy) can establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. ucl.ac.uklibretexts.org For this compound, these techniques would definitively confirm the connectivity of the protons and carbons in the ring structure. For instance, an HMBC experiment would show correlations between the protons at C-3 and C-5 and the carbonyl carbons at C-1, C-2, and C-4, solidifying the structural assignment.
Mass Spectrometry for Fragmentation Analysis and Molecular Weight Confirmation.alevelchemistry.co.uk
Mass spectrometry is a crucial analytical technique used to determine the molecular weight of a compound and to deduce its structure through the analysis of its fragmentation patterns. savemyexams.com
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion and numerous fragment ions. tofwerk.com The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight of 112.08 g/mol . nist.govnih.gov The fragmentation pattern would be characteristic of the molecule's structure, with common losses of CO (carbonyl group) and other small neutral molecules. msu.edulibretexts.org
Predicted Fragmentation Pattern of this compound in EI-MS:
| m/z | Possible Fragment | Plausible Neutral Loss |
|---|---|---|
| 112 | [C₅H₄O₃]⁺ (Molecular Ion) | - |
| 84 | [C₄H₄O₂]⁺ | CO |
| 56 | [C₃H₄O]⁺ | 2CO |
| 55 | [C₃H₃O]⁺ | 2CO, H |
| 28 | [CO]⁺ or [C₂H₄]⁺ | - |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, often to four or five decimal places. alevelchemistry.co.ukbioanalysis-zone.comresearchgate.net This precision allows for the determination of the elemental composition of the molecular ion and its fragments, which is a significant advantage over low-resolution mass spectrometry. spectralworks.com For this compound, with a molecular formula of C₅H₄O₃, the exact mass can be calculated and compared with the experimentally determined value from HRMS to unequivocally confirm its chemical formula. bioanalysis-zone.com
Calculated vs. Expected HRMS Data for this compound:
| Molecular Formula | Calculated Exact Mass | Expected HRMS Measurement (m/z) |
|---|---|---|
| C₅H₄O₃ | 112.01604 | 112.0160 ± 0.0005 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
In GC-MS analysis, the sample is first vaporized and separated into its individual components within the gas chromatograph. scioninstruments.com These separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are sorted based on their mass-to-charge ratio, generating a unique mass spectrum for each component. nist.gov The mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound by comparing it to spectral libraries, such as the National Institute of Standards and Technology (NIST) library. tsijournals.comfudutsinma.edu.ng
Derivatization is a common strategy employed to improve the GC-MS analysis of compounds like this compound. For instance, silylation agents can be used to convert non-volatile compounds into more volatile derivatives suitable for GC analysis. scioninstruments.com This chemical modification can also improve the stability of the compound during analysis. jfda-online.com
GC-MS has been successfully utilized to identify derivatives of this compound in natural product extracts. For example, 3-butyl-1,2,4-cyclopentanetrione (B11957851) was identified as a significant component in the methanolic extract of the moss Barbula lambarenensis. fudutsinma.edu.ngfudutsinma.edu.ng Similarly, 3-methyl-1,2,4-cyclopentanetrione (B1615337) has been detected in the methanolic extract of red Vitis vinifera pulp. wjpls.org
The interpretation of GC-MS data involves analyzing the retention time of the compound as it elutes from the GC column and its corresponding mass spectrum. The total ion chromatogram (TIC) provides a graphical representation of the separated components over time. nist.gov
Table 1: GC-MS Data for this compound Derivatives
| Derivative | Matrix | Retention Time (min) | Key Mass Fragments (m/z) | Reference |
| 3-butyl-1,2,4-cyclopentanetrione | Barbula lambarenensis extract | Not specified | Not specified | fudutsinma.edu.ngfudutsinma.edu.ng |
| 3-methyl-1,2,4-cyclopentanetrione | Red Vitis vinifera pulp extract | 5.309 | Not specified | wjpls.org |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is an indispensable technique for probing the vibrational modes of molecules, providing valuable information about the functional groups present in this compound. tanta.edu.egsavemyexams.com When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational frequencies of its bonds. ksu.edu.sa These absorptions are recorded as a spectrum, which displays the intensity of absorption versus the wavenumber.
The IR spectrum of a molecule is unique and can be used for identification by comparing it to known spectra. docbrown.info The spectrum is typically divided into two regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The functional group region contains absorptions characteristic of specific bond types, while the fingerprint region is a complex area of many overlapping signals that is unique to each molecule. docbrown.info
For this compound, the most prominent features in its IR spectrum are expected to be the strong absorption bands corresponding to the stretching vibrations of the three carbonyl (C=O) groups. These typically appear in the region of 1700-1800 cm⁻¹. The exact position and number of these bands can provide insights into the electronic environment and potential interactions between the carbonyl groups. Additionally, C-H stretching and bending vibrations of the cyclopentane ring will also be present. docbrown.info
In a study of a derivative, diammonium 3,5-dinitro-1,2,4-cyclopentanetrione, IR spectroscopy was used alongside other techniques to characterize the compound. bit.edu.cn The presence of specific absorption bands in the IR spectrum helped to confirm the structure of this energetic ionic compound.
Table 2: Characteristic IR Absorption Frequencies for this compound and Related Structures
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | Stretching | 1700 - 1800 | Strong |
| C-H (Alkane) | Stretching | 2850 - 3000 | Medium to Strong |
| C-C | Stretching | 1200 - 800 | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. uzh.ch When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. shu.ac.ukrsc.org The wavelength of light absorbed is dependent on the energy difference between these orbitals.
For organic molecules like this compound, the most common electronic transitions are π → π* and n → π*. shu.ac.uklibretexts.org The presence of conjugated systems, such as the multiple carbonyl groups in this compound, leads to absorption in the UV-Vis region. The carbonyl groups are chromophores, meaning they are the part of the molecule responsible for absorbing light. shu.ac.uk
The UV-Vis spectrum plots absorbance against wavelength and is characterized by the wavelength of maximum absorbance (λmax). The position and intensity of the absorption bands provide information about the electronic structure of the molecule. For instance, the n → π* transitions of carbonyl compounds are typically weaker and occur at longer wavelengths compared to the π → π* transitions. shu.ac.ukazooptics.com
Table 3: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy
| Transition | Chromophore | Expected Wavelength Region |
| n → π | C=O | ~270-300 nm |
| π → π | C=O | Shorter wavelength than n → π* |
Advanced Techniques in Solid-State Characterization
The solid-state structure and properties of this compound and its derivatives are crucial for understanding their behavior in crystalline form. Advanced techniques provide atomic-level detail about the arrangement of atoms and molecules in the solid state.
X-ray Crystallography for Crystal Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, it is possible to calculate the electron density distribution within the crystal and thus determine the precise positions of the atoms. nih.gov
This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound. For complex molecules and their derivatives, X-ray crystallography can resolve ambiguities in structure that may arise from other analytical methods.
A study on diammonium 3,5-dinitro-1,2,4-cyclopentanetrione utilized single-crystal X-ray diffraction to determine its crystal structure. bit.edu.cnresearchgate.net The analysis revealed that the compound crystallizes in the triclinic system with the space group P1. researchgate.net The precise crystallographic parameters obtained from this study are detailed in the table below.
Table 4: Crystallographic Data for Diammonium 3,5-dinitro-1,2,4-cyclopentanetrione
| Parameter | Value | Reference |
| Crystal System | Triclinic | researchgate.net |
| Space Group | P1 | researchgate.net |
| a (Å) | 4.485(1) | researchgate.net |
| b (Å) | 7.527(1) | researchgate.net |
| c (Å) | 13.367(1) | researchgate.net |
| α (°) | 94.15(1) | researchgate.net |
| β (°) | 92.73(1) | researchgate.net |
| γ (°) | 101.75(1) | researchgate.net |
High-Resolution Fourier Transform Microwave Spectroscopy
High-Resolution Fourier Transform Microwave (FTMW) spectroscopy is a powerful technique for determining the precise rotational constants of molecules in the gas phase. academie-sciences.fr By analyzing the absorption of microwave radiation, which induces transitions between rotational energy levels, one can obtain highly accurate information about the molecular geometry and structure. rsc.org
This technique is particularly well-suited for studying small, polar molecules. The high resolution achievable with FTMW spectroscopy allows for the determination of subtle structural details, including isotopic substitution effects and the fine and hyperfine structure arising from nuclear quadrupole coupling and spin-rotation interactions. academie-sciences.fr
While no specific studies on this compound using high-resolution FTMW spectroscopy were found, this technique would be theoretically applicable. The polar nature of the carbonyl groups in this compound would give it a permanent dipole moment, making it observable by microwave spectroscopy. Such a study could provide highly precise bond lengths and angles for the isolated molecule in the gas phase, complementing the solid-state data from X-ray crystallography.
Applications in Complex Organic Synthesis and Materials Science
Role as Intermediates in Total Synthesis of Natural Products
Fully functionalized cyclopentane (B165970) rings are common motifs in a wide range of bioactive natural products. researchgate.net Consequently, developing synthetic routes to these complex structures is a significant goal in organic chemistry. Highly functionalized bicyclo[3.3.0]octanes, which serve as precursors for cyclopentanoid natural products like (±)-loganin and (±)-hirsutene, have been synthesized using diketo ester intermediates. rsc.org The synthesis of these intricate molecules often relies on the use of versatile and densely functionalized starting materials, a category into which 1,2,4-cyclopentanetrione fits.
The strategic placement of three ketone functionalities provides multiple points for controlled chemical modifications, allowing for the stereoselective introduction of substituents. Although relatively few examples of 1,2,4-substituted cyclopentanes are detailed in the literature, methods for transforming simpler molecules like cyclopent-3-en-1-ol into a variety of these compounds highlight the importance of the cyclopentane scaffold. nih.gov The ability to convert functional groups on the cyclopentane ring into diverse intermediates is crucial for the regiosepecific elaboration required in the total synthesis of complex natural products. nih.gov
Table 1: Examples of Natural Product Classes Containing Cyclopentane Scaffolds
| Natural Product Class | Key Structural Feature | Relevance of Functionalized Precursors |
|---|---|---|
| Prostaglandins (B1171923) | Substituted cyclopentane ring | Precursors with multiple oxygenation points are essential. |
| Iridoids (e.g., Loganin) | Fused cyclopentane-pyran ring system | Bicyclic intermediates derived from functionalized cyclopentanes are key. rsc.org |
| Terpenoids (e.g., Hirsutene) | Polycyclic structure with a cyclopentane unit | Intramolecular reactions of cyclopentane derivatives are used for synthesis. rsc.org |
| Alkaloids | Nitrogen-containing cyclopentane moieties | Versatile cyclopentane intermediates allow for the introduction of nitrogen. oregonstate.edu |
Synthetic Pathways to Prostanoids and Related Biologically Active Molecules
Prostanoids, a class of lipid compounds that includes prostaglandins, are crucial signaling molecules with a core cyclopentane structure. nih.gov The synthesis of these biologically active molecules is a major focus of synthetic organic chemistry. Several strategies for the total synthesis of prostaglandins rely on cyclopentane precursors. libretexts.org
One notable approach involves the use of cyclopentane-1,3-dione derivatives to construct the prostaglandin (B15479496) framework. rsc.org For instance, an efficient synthesis of PGF1α has been achieved through the cyclization of an acyclic precursor to form a cyclopentanedione intermediate. rsc.org This intermediate undergoes a series of protection, stereospecific reduction, and deprotection steps to build the required functionality on the five-membered ring. rsc.org The presence of multiple carbonyl groups in this compound provides a similar, highly oxygenated scaffold that can theoretically be elaborated into the complex structures of prostanoids, which feature hydroxyl and ketone groups at various positions on the cyclopentane ring. Nonsteroidal anti-inflammatory drugs often function by inhibiting the biosynthesis of prostanoids from arachidonic acid. nih.gov
Building Blocks for Heterocyclic Scaffolds (e.g., Pteridine Derivatives)
The reactivity of adjacent carbonyl groups makes this compound a potent precursor for the synthesis of various heterocyclic compounds. Cyclic diones and triones can undergo condensation reactions with dinucleophilic reagents to form fused heterocyclic systems. For example, cyclohexane-1,3-dione is a key starting material for synthesizing novel 1,2,4-triazine (B1199460) derivatives, which have shown potential as anti-proliferative agents. nih.gov
This principle can be extended to this compound. The vicinal dicarbonyl moiety at the 1- and 2-positions is particularly reactive and can condense with aromatic diamines, hydrazines, or amidines to form a variety of fused heterocycles. For instance, reaction with an ortho-phenylenediamine derivative could yield a pteridine-like scaffold. The 1,2,4-triazine scaffold is a known component of compounds with biological activity, including kinase inhibition. nih.gov Similarly, 1,3,5-triazine-based compounds are used in pharmaceuticals and as building blocks in polymer science. nih.govrsc.org The ability to use simple cyclic ketones to generate complex heterocyclic systems demonstrates the potential of this compound as a versatile building block in medicinal chemistry and materials science.
Precursors for Advanced Materials with Specific Optical or Electronic Properties
The development of novel organic materials with specific electronic and photophysical properties is a rapidly growing field. Functionalized heterocyclic compounds are often key components of these materials. Derivatives of 1,2,4,5-tetrazine, for example, have been investigated as precursors for photo- and electroactive materials used in electronic devices and sensors. rsc.org Similarly, molecules based on a 1,3,5-triazine (B166579) core have been synthesized to create violet-blue fluorescent materials. mdpi.com These materials often derive their properties from extended π-conjugated systems and donor-acceptor interactions. mdpi.com
This compound can serve as a valuable precursor in this area by providing a core scaffold that can be converted into larger, conjugated systems. Through condensation reactions, the trione (B1666649) can be transformed into fused aromatic and heteroaromatic structures. These resulting scaffolds can then be further functionalized or polymerized to tune their electronic and optical properties, leading to the creation of new organic semiconductors, dyes, or fluorescent probes.
Table 2: Potential Material Applications Derived from Trione Precursors
| Material Type | Precursor Scaffold | Key Property | Potential Role of this compound |
|---|---|---|---|
| Fluorescent Materials | 1,3,5-Triazine Derivatives mdpi.com | Violet-Blue Luminescence | Building block for N-heterocyclic cores that can be functionalized. |
| Electroactive Polymers | 1,2,4,5-Tetrazine Derivatives rsc.org | Photoelectric Conversion | Precursor to fused aromatic systems for polymerization. |
| Organic Semiconductors | Donor-Acceptor Molecules mdpi.com | Charge-Transfer Characteristics | Can be converted into electron-accepting heterocyclic units. |
Supramolecular Assembly and Host-Guest Chemistry Involving Triones
Supramolecular chemistry explores the non-covalent interactions that govern molecular recognition and self-assembly. wikipedia.org Host-guest chemistry, a central concept in this field, involves the binding of a "guest" molecule within the cavity of a larger "host" molecule. mdpi.com The design of synthetic hosts often relies on specific functional groups that can engage in hydrogen bonding, π-π stacking, or electrostatic interactions. wikipedia.orgnih.gov
The carbonyl groups of this compound are excellent hydrogen bond acceptors, making the molecule a potential component for supramolecular assemblies. It could be incorporated into larger macrocyclic hosts or act as a guest that binds to hosts containing hydrogen bond donors. The study of supramolecular chemistry includes a wide variety of building blocks, such as 1,2,3-triazolium and 1,3,5-triazine macrocycles, which are used for ion recognition and the construction of complex molecular architectures. nih.govnih.gov The ability of the trione's oxygen atoms to participate in these non-covalent interactions allows it to be a candidate for creating ordered solid-state structures or for molecular recognition in solution. Furthermore, the electronic nature of the carbonyl groups could enable participation in anion-π or other electrostatic interactions, adding to its versatility in designing complex host-guest systems. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel Asymmetric Synthetic Routes for 1,2,4-Cyclopentanetrione Derivatives
The creation of chiral molecules is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. While methods for creating substituted cyclopentanes exist, the development of enantioselective routes to highly functionalized this compound derivatives remains a significant and valuable challenge. Future research could focus on leveraging established asymmetric strategies and adapting them to this specific trione (B1666649) scaffold.
Key approaches could include:
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral centers. Strategies such as the Michael addition of cyclopentane-1,2-dione to electrophiles, catalyzed by bifunctional squaramides, have shown success in creating chiral dione (B5365651) products with high enantioselectivity. beilstein-journals.org Future work could adapt this methodology to this compound precursors, enabling the enantioselective introduction of substituents.
Multicatalytic Cascade Reactions: One-pot cascade reactions that combine multiple catalytic cycles can rapidly build molecular complexity from simple starting materials. A process involving a secondary amine-catalyzed Michael addition followed by an N-heterocyclic carbene (NHC)-catalyzed intramolecular reaction has been used to afford densely functionalized cyclopentanones with high enantioselectivity. nih.gov Exploring similar multicatalytic systems could provide a direct and efficient pathway to chiral this compound derivatives.
Enzymatic Resolutions and Desymmetrization: Biocatalysis offers a highly selective means of generating chiral compounds. The use of enzymes for the kinetic resolution of racemic cyclopentenone precursors or the desymmetrization of prochiral substrates could be a viable strategy for producing enantiopure trione derivatives. nih.gov
A summary of potential asymmetric strategies is presented below.
| Synthetic Strategy | Catalyst/Reagent Type | Potential Advantage | Relevant Precedent |
| Asymmetric Michael Addition | Chiral Squaramide | High enantioselectivity for dione systems | Organocatalytic addition to cyclopentane-1,2-dione beilstein-journals.org |
| Multicatalytic Cascade | Secondary Amine / N-Heterocyclic Carbene | Rapid construction of complex chiral cyclopentanones | Formal [3+2] reaction for functionalized cyclopentanones nih.gov |
| Asymmetric Reduction | Chiral Oxazaborolidine | Excellent enantioselectivity in ketone reductions | Catalytic reduction of cyclopentenones to chiral allylic alcohols nih.gov |
| Functionalization of Chiral Building Blocks | Carbohydrates, Amino Acids | Access to enantiopure starting materials | Use of chiral precursors in cyclopentenone synthesis nih.gov |
Elucidation of Complex Biological Interactions and Ligand Design (non-clinical)
The cyclopentane (B165970) core is a privileged scaffold found in numerous biologically active molecules. The electron-deficient nature and hydrogen-bonding capabilities of the ketone groups in this compound make its derivatives attractive candidates for ligand design, particularly as enzyme inhibitors. Non-clinical research is essential to uncover these potential interactions and guide the design of novel therapeutic leads.
Future research in this area should focus on:
Enzyme Inhibition Studies: Substituted cyclopentane derivatives have been successfully developed as selective inhibitors of steroid-metabolizing enzymes, such as aldo-keto reductases AKR1C1 and AKR1C3, which are implicated in hormone-dependent cancers. nih.gov A logical next step would be to synthesize libraries of this compound derivatives and screen them against various enzyme families, including dehydrogenases, proteases, and kinases, to identify novel inhibitory activities.
Structure-Activity Relationship (SAR) Studies: Once a lead compound is identified, systematic modification of the substituents on the cyclopentanetrione ring is crucial. By synthesizing and testing a series of analogs, researchers can build a detailed SAR profile, identifying the key structural features required for potent and selective biological activity. This approach has been used to optimize cyclopentane-based inhibitors for various targets. nih.gov
Exploring Noncovalent Interactions: The design of effective ligands relies on a deep understanding of the noncovalent interactions (e.g., hydrogen bonding, π-π stacking) that govern binding to a biological target. The oxadiazole ring, for example, has been shown to participate in significant π-π stacking interactions within protein binding sites. mdpi.com Investigating how the trione core and its substituents can engage in similar specific interactions will be critical for rational ligand design. mdpi.com
| Target Class | Rationale for Investigation | Example from Related Scaffolds |
| Aldo-Keto Reductases (AKRs) | Implicated in steroid metabolism and cancer. | Cyclopentane derivatives show selective inhibition of AKR1C1 and AKR1C3. nih.gov |
| Neuraminidase | Target for antiviral agents. | Substituted cyclopentane compounds have been patented as neuraminidase inhibitors. google.com |
| Proteases | Key targets in various diseases. | The ketone groups can act as electrophilic traps or hydrogen bond acceptors/donors. |
| Kinases | Central to cell signaling pathways. | The scaffold can be decorated to target the ATP-binding site. |
Integration with Flow Chemistry and Automated Synthesis Techniques
Modern drug discovery and materials science demand the rapid synthesis and screening of large numbers of compounds. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including improved safety, scalability, and efficiency. Applying these technologies to the synthesis of this compound derivatives could dramatically accelerate research in this area.
Future directions include:
Telescoped Multi-Step Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without the need to isolate intermediates. mdpi.comrsc.org A flow-based, multi-step sequence has been successfully used to produce highly functionalized cyclopentenone building blocks on a large scale. durham.ac.uk A similar integrated workflow could be designed for this compound, starting from simple precursors and performing sequential reactions in-line to generate the final derivatives.
Automated Library Generation: By integrating flow reactors with automated liquid handlers and purification systems (like HPLC-MS), libraries of this compound derivatives can be generated with high throughput. researchgate.net This allows for the rapid exploration of chemical space, which is essential for SAR studies and the discovery of compounds with optimal properties.
Process Optimization: Flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time. soci.org This allows for rapid optimization of reaction conditions to maximize yield and minimize byproducts, a task that is often time-consuming in batch synthesis. This level of control is particularly beneficial for managing reactive intermediates or executing reactions at extreme temperatures.
Advanced Theoretical Modeling for Predictive Chemical Design
Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, guiding experimental work and reducing the time and resources needed for discovery. Advanced theoretical modeling can offer deep insights into the behavior of this compound and its derivatives.
Key areas for computational investigation include:
Reaction Mechanism and Selectivity Prediction: Methods like Density Functional Theory (DFT) can be used to model the transition states of potential synthetic reactions. Such calculations can predict the feasibility of a proposed synthetic route and explain observed stereoselectivity or regioselectivity. For instance, computational studies have been used to elucidate the complex pericyclic processes in cycloaddition reactions that form cyclopentane-containing products. rsc.org
Large-Scale Virtual Screening: Before undertaking costly and time-consuming experimental work, large virtual libraries of this compound derivatives can be screened computationally. Automated computational workflows can predict reaction barriers for thousands of potential compounds, identifying the most promising candidates for synthesis. chemrxiv.org Similarly, virtual screening can be used to dock these derivatives into the binding sites of biological targets to predict potential inhibitors.
Prediction of Physicochemical Properties: Theoretical models can calculate key properties such as molecular geometry, electronic structure, and reactivity descriptors. This information can help in designing molecules with desired characteristics, such as improved stability, solubility, or specific spectral properties.
Exploration in Niche Analytical Applications (e.g., volatile biomarkers)
Volatile organic compounds (VOCs) in breath, urine, or sweat are increasingly being investigated as non-invasive biomarkers for diagnosing and monitoring diseases. mdpi.com Many known VOC biomarkers are small molecules containing ketone or aldehyde functional groups. nih.govfrontiersin.org The inherent structure of this compound and its potential derivatives suggests they could be explored in this niche analytical field.
Unexplored avenues include:
Derivatives as Potential Biomarkers: The metabolism of certain diseases can produce unique small molecules. It is conceivable that specific enzymatic or non-enzymatic pathways could generate volatile derivatives of this compound or related compounds. Future metabolomic studies could search for such molecules as potential biomarkers for specific pathological conditions. Research has identified various ketones, such as 4-heptanone (B92745) and cyclohexanone (B45756), as potential urinary VOC biomarkers for renal cell carcinoma. nih.govfrontiersin.org
Reagents for Biomarker Detection: The multiple ketone groups of this compound make it a highly reactive molecule capable of undergoing condensation reactions with specific analytes. This reactivity could be harnessed to develop novel analytical reagents. For example, it could be used as a derivatizing agent to capture and detect specific volatile amines or other nucleophilic biomarkers, potentially enhancing their detection by techniques like mass spectrometry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,2,4-Cyclopentanetrione, and what analytical techniques are used for its characterization?
- Methodological Answer : The synthesis of this compound (CAS 15849-14-6) often involves hydrolysis of derivatives like 3,5-dicarbethoxy-1,2,4-cyclopentanetrione under controlled acidic conditions . Characterization typically employs NMR (¹H and ¹³C) to confirm the trione structure and IR spectroscopy to identify ketone functional groups. Mass spectrometry (MS) with molecular ion peaks matching the molecular formula (C₅H₄O₃, MW 112.08 g/mol) is critical for validation . Purity is assessed via HPLC with UV detection at 210–250 nm, optimized for ketone absorption .
Q. What chromatographic methods are effective for isolating this compound from natural sources?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with polar capillary columns (e.g., DB-5) is effective for isolating this compound from plant extracts. Retention times (RT) vary (e.g., 3-butyl- derivatives at RT=13.84 min in Barbula lambarenensis extracts) and require comparison with spectral libraries for identification . Reverse-phase HPLC with acetonitrile/water gradients (e.g., 70:30 v/v) and UV detection at 220 nm can resolve isomers like 3-methyl- and 3,3-dimethyl derivatives .
Q. How can researchers confirm the identity and purity of newly synthesized this compound derivatives?
- Methodological Answer : Use a combination of elemental analysis (to verify C/H/O ratios), high-resolution MS (HRMS) for exact mass confirmation, and X-ray crystallography for structural elucidation . Purity is validated via melting point consistency and thin-layer chromatography (TLC) with silica gel plates using ethyl acetate/hexane (1:1) as the mobile phase. For unstable derivatives (e.g., 3-carbethoxy-1,2,4-cyclopentanetrione), store samples under inert gas at –20°C to prevent decomposition .
Advanced Research Questions
Q. How can researchers address contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or MS data (e.g., conflicting δ values for 3-butyl- derivatives) may arise from tautomerism or solvent effects. To resolve this:
- Perform variable-temperature NMR studies in DMSO-d₆ or CDCl₃ to detect tautomeric equilibria .
- Cross-validate with computational methods (e.g., DFT calculations for predicted chemical shifts) .
- Replicate synthesis using literature protocols to test for contamination or side products .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer : Optimize hydrolysis conditions (e.g., HCl concentration, temperature, and reaction time) for intermediates like 3,5-dimethylcarbethoxy derivatives . Use kinetic studies to identify rate-limiting steps. Purify intermediates via fractional crystallization (e.g., using ethanol/water mixtures) to reduce side reactions. For scale-up, consider flow chemistry to enhance reproducibility and minimize decomposition .
Q. How do researchers resolve discrepancies in bioactivity reports of this compound across studies?
- Methodological Answer : Bioactivity variations (e.g., antifungal vs. inactive results) may stem from differences in assay conditions. Standardize protocols:
- Use identical microbial strains (e.g., Candida albicans ATCC 10231) and growth media .
- Control solvent effects (e.g., DMSO concentration ≤1% v/v).
- Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare bioactivity across studies .
Q. What computational approaches elucidate the tautomeric behavior of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts the stability of enol vs. keto tautomers. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Molecular dynamics simulations (100 ns trajectories) can assess tautomerization rates in aqueous environments . Compare results with experimental UV-Vis spectra (200–400 nm) in solvents of varying polarity .
Data Analysis and Contradiction Management
Q. How should researchers analyze conflicting data on the stability of this compound derivatives?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) with LC-MS monitoring. Use Arrhenius plots to predict degradation kinetics. For discrepancies, re-isolate decomposition products via preparative TLC and characterize them via MS/MS to identify degradation pathways .
Q. What methods validate the environmental persistence of this compound in soil systems?
- Methodological Answer : Perform soil microcosm studies with LC-MS/MS quantification. Use isotopically labeled ¹³C-1,2,4-Cyclopentanetrione as an internal standard to track degradation. Compare half-lives across soil types (e.g., peat vs. clay) using first-order decay models .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
